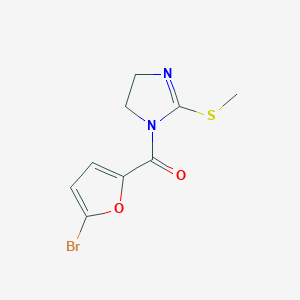

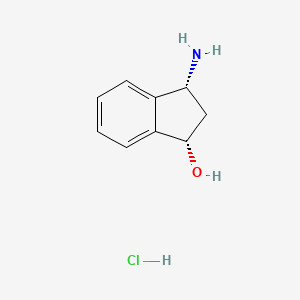

![molecular formula C13H17N3O2 B2706971 3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid CAS No. 901864-71-9](/img/structure/B2706971.png)

3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid” is a chemical compound with the molecular formula C13H17N3O2 . It has a molecular weight of 247.3 . The compound is known to inhibit the kinase activity of ZAK .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[3,4-b]pyridine ring attached to a propanoic acid group . The pyrazolo[3,4-b]pyridine ring is tetramethylated . Further analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 247.3 and its IUPAC name is 3-(1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid .科学的研究の応用

Synthesis of Biologically Active Compounds

Research has shown that derivatives of pyrazolo[3,4-b]pyridine, including compounds structurally related to 3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid, are synthesized for their antimicrobial and antimycobacterial activities. For instance, compounds have been designed for their potential use in treating bacterial infections, showcasing the significance of this chemical framework in medicinal chemistry (R.V.Sidhaye et al., 2011).

Advanced Material Development

The compound has been implicated in the creation of novel materials with specific properties. For example, graphene oxide anchored with sulfonic acid, utilizing derivatives of pyrazolo[3,4-b]pyridine, demonstrates significant catalytic activity. This synthesis approach underlines the compound's utility in creating materials that can be reused multiple times without losing their catalytic efficiency, highlighting its relevance in green chemistry and sustainable processes (Mo Zhang et al., 2016).

Molecular Architecture and Coordination Chemistry

In coordination chemistry, 3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid related compounds are utilized in constructing complex molecular architectures. These structures are studied for their magnetic properties and potential applications in molecular electronics. The synthesis of tetranuclear copper(II) and nickel(II) square grids, supported by mu-O and mu-(N-N) bridges derived from pyrazole-based ligands, is a testament to the intricate molecular designs achievable with this chemical scaffold (Somnath Roy et al., 2009).

Catalysis and Chemical Transformations

Derivatives of 3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid have found applications in catalysis, demonstrating their role in facilitating chemical transformations. For instance, research on magnetically separable catalysts based on this chemical framework has led to efficient methodologies for synthesizing carbonitriles, indicating the potential for developing novel catalytic systems that are both effective and environmentally friendly (Mo Zhang et al., 2016).

作用機序

Safety and Hazards

特性

IUPAC Name |

3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-7-10(5-6-11(17)18)8(2)14-13-12(7)9(3)15-16(13)4/h5-6H2,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFVWZFBIOBMTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=C1C(=NN2C)C)C)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2706889.png)

![ethyl 4-({[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2706899.png)

![N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2706902.png)

![methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride](/img/structure/B2706909.png)

![2-(1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2706910.png)

![[7]Cycloparaphenylene](/img/structure/B2706911.png)